molecular formula C23H15F2N3 B2867121 1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-85-9

1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2867121
CAS RN: 932463-85-9
M. Wt: 371.391
InChI Key: UBKWETRZALARCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the class of pyrazoloquinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyrazolo[3,4-c]quinoline derivatives, including 1H-pyrazolo[3,4-b]quinoline, has been studied extensively. These compounds can be obtained through various chemical reactions such as reduction followed by thermal cyclization, aminoalkylation, and reductive cyclization of nitropyrazoles. These processes are vital for creating structurally diverse compounds for various applications (Nagarajan & Shah, 1992).

Optical and Quantum Chemical Properties

  • Optical absorption measurements and quantum-chemical simulations on 1H-pyrazolo[3,4-b]quinoline derivatives show that they exhibit strong absorption bands in the 200–500 nm range. Substitution of methyl groups by phenyl groups in these compounds causes substantial changes in their absorption spectra, indicating their potential in light-absorbing applications (Koścień et al., 2003).

Fluorophore Design and Emission Properties

  • Pyrazolo[3,4-b]quinoline derivatives are reported as highly efficient organic fluorescent materials. These compounds demonstrate stability in various solvents and exhibit fluorescence quenching in the presence of protic acid, which is reversible. This property makes them suitable for applications in light-emitting devices and molecular sensors (Mu et al., 2010).

Anticancer Activity in Iridium(III) Complexes

  • Pyrazolo[3,4-b]quinoline-based BODIPY has been used as a ligand in the synthesis of iridium(III) complexes. These complexes exhibit strong binding with DNA and proteins, demonstrating cytotoxicity against cancer cell lines. Their potential as theranostic agents for cellular imaging and cancer treatment is notable (Paitandi et al., 2017).

Green Chemistry and Heterocyclic Synthesis

  • L-Proline-catalyzed synthesis of pyrazolo[3,4-b]quinolines demonstrates a green chemistry approach. This method is environmentally friendly, showing high atom economy and ease of synthesis, which is significant for sustainable chemical practices (Rajesh et al., 2011).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-6-8-15(9-7-14)22-18-13-26-20-5-3-2-4-17(20)23(18)28(27-22)21-11-10-16(24)12-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKWETRZALARCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

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